REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:7]([CH3:20])([CH3:19])[CH:6]=[C:5]2[CH3:21].C([Li])(C)(C)C.[B:27](OC)([O:30]C)[O:28]C>C1COCC1>[C:15]([O:14][C:12]([N:8]1[C:9]2[C:4](=[CH:3][C:2]([B:27]([OH:30])[OH:28])=[CH:11][CH:10]=2)[C:5]([CH3:21])=[CH:6][C:7]1([CH3:20])[CH3:19])=[O:13])([CH3:18])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
3.765 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC(N(C2=CC1)C(=O)OC(C)(C)C)(C)C)C
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask, equipped with a magnetic stirring bar
|
Type
|
ADDITION
|
Details
|
was added by syringe over a period of 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
(maintaining temperature below −70° C.)
|
Type
|
CUSTOM
|
Details
|
to continue at −75° C.
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
Upon completion, the product mixture was quenched with saturated NH4Cl (200 mL)
|
Type
|
ADDITION
|
Details
|
Addition of ethyl acetate (200 mL)
|
Type
|
CUSTOM
|
Details
|
partitioned the mixture into 2 phases
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated NH4Cl (100 mL) and brine (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
ADDITION
|
Details
|
containing 200 mL silica and 15% ethyl acetate/hexane
|
Type
|
WASH
|
Details
|
The higher Rf impurities were eluted with 2 L of 10% ethyl acetate/hexane
|
Type
|
WASH
|
Details
|
The boronic acid, Compound 9, was eluted with 500 mL ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C=C(C2=CC(=CC=C12)B(O)O)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.483 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 275% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |